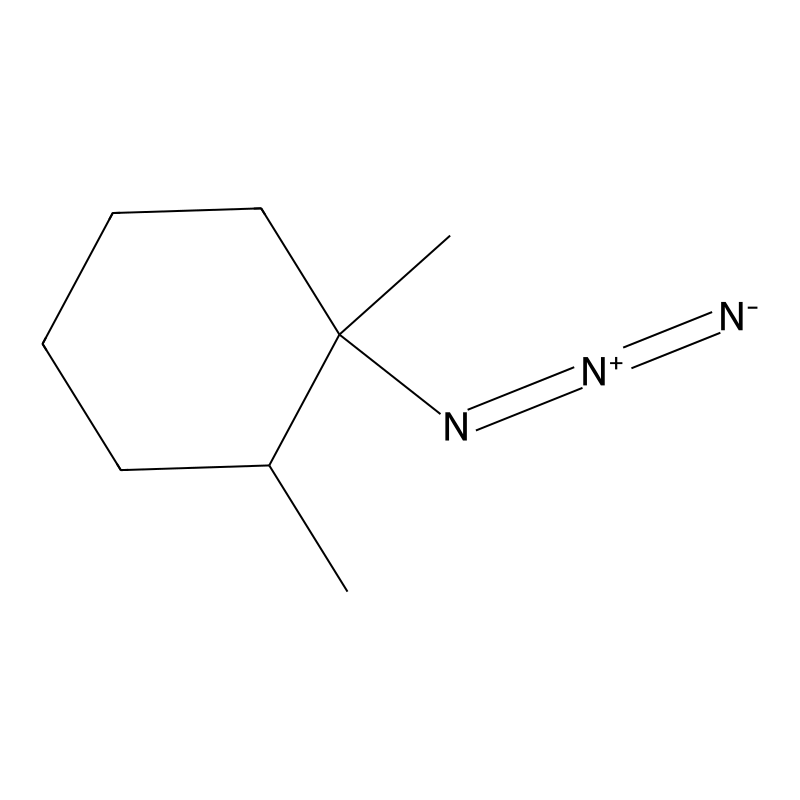

1-Azido-1,2-dimethylcyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Conformational Analysis and Stereochemistry of Cyclohexane Derivatives

Field: Organic Chemistry

Methods: Students build selected mono- and disubstituted cyclohexanes using model kits, predict the most stable conformation, and calculate conformational equilibria.

Conformations of Disubstituted Cyclohexanes

1-Azido-1,2-dimethylcyclohexane is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a cyclohexane ring that has two methyl groups at the 1 and 2 positions. Its molecular formula is C₈H₁₃N₃, and it features a unique structural arrangement that influences its chemical reactivity and potential applications.

The azide group is known for its ability to participate in various

As of now, there is no documented information regarding a specific mechanism of action for ADMC.

- Azide Group: Organic azides can be explosive under certain conditions, particularly upon heating or exposure to shock. Therefore, proper handling procedures should be followed when working with ADMC.

- Organic Compound: Similar to most organic compounds, ADMC is likely flammable and should be handled with appropriate precautions.

- Thermal Decomposition: At elevated temperatures, azides can decompose to release nitrogen gas. For instance, thermal decomposition of azides typically occurs between 100 °C and 200 °C, leading to the formation of reactive intermediates such as nitrenes .

- Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with alkynes or alkenes. This reaction type is significant for synthesizing more complex structures .

- Staudinger Reaction: The azide can react with phosphines to form amines through the Staudinger reaction, which is a valuable transformation in organic synthesis .

Several methods exist for synthesizing 1-azido-1,2-dimethylcyclohexane:

- Direct Azidation: One common method involves the reaction of 1,2-dimethylcyclohexanol with sodium azide under acidic conditions to introduce the azide group directly onto the cyclohexane ring .

- Nucleophilic Substitution: Another approach includes the nucleophilic substitution of suitable halides by sodium azide. This method requires careful control of reaction conditions to avoid side reactions.

- Pyrolysis: Pyrolysis of azido compounds at high temperatures can yield various derivatives, including 1-azido-1,2-dimethylcyclohexane .

The applications of 1-azido-1,2-dimethylcyclohexane span several fields:

- Organic Synthesis: It serves as a precursor for synthesizing other nitrogen-containing compounds through various transformations.

- Material Science: The compound's unique properties make it suitable for developing functional materials that require specific reactivity profiles.

- Bioconjugation: Its bioorthogonal nature allows it to be used in bioconjugation chemistry, facilitating the attachment of biomolecules for imaging or therapeutic purposes.

Interaction studies involving 1-azido-1,2-dimethylcyclohexane focus on its reactivity with other chemical species. Research has shown that azides can react with various nucleophiles and electrophiles under mild conditions. Additionally, studies on its thermal stability reveal that proper handling and storage are crucial due to its potential explosive nature upon decomposition .

Several compounds share structural or functional similarities with 1-azido-1,2-dimethylcyclohexane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Azido-cyclopentane | Cyclic Azide | Smaller ring size; different strain characteristics |

| 2-Azido-2-methylpropane | Aliphatic Azide | Branched structure; different steric effects |

| 4-Azidobenzyl alcohol | Aromatic Azide | Contains an aromatic ring; distinct reactivity |

| 1-Azido-3-methylbutane | Aliphatic Azide | Longer carbon chain; potential for different reactions |

Uniqueness of 1-Azido-1,2-dimethylcyclohexane

The uniqueness of 1-azido-1,2-dimethylcyclohexane lies in its specific cyclohexane framework combined with the azide functional group. This structural combination allows for distinct reactivity patterns not found in simpler aliphatic azides or more rigid aromatic systems. Its ability to engage in diverse chemical transformations while maintaining stability under certain conditions makes it a valuable compound in synthetic chemistry and material science.

The direct azidation of 1,2-dimethylcyclohexanol represents one of the most straightforward synthetic approaches for preparing 1-azido-1,2-dimethylcyclohexane . This methodology involves the direct introduction of the azide functional group onto the cyclohexane ring system through reaction with sodium azide under acidic conditions [2]. The reaction mechanism proceeds through protonation of the hydroxyl group to form a better leaving group, followed by nucleophilic attack of the azide ion [3].

Several reaction conditions have been investigated for this transformation. The standard protocol employs sodium azide in aqueous acidic media at elevated temperatures ranging from 70 to 80 degrees Celsius [2]. Under these conditions, the reaction typically requires 12 to 24 hours to reach completion, with yields ranging from 60 to 75 percent . Alternative solvent systems have been explored to enhance reaction efficiency and selectivity.

Dimethyl sulfoxide has emerged as a particularly effective solvent for this transformation [2]. When sodium azide is employed in dimethyl sulfoxide at temperatures between 80 and 90 degrees Celsius, improved yields of 70 to 85 percent can be achieved with reduced reaction times of 6 to 12 hours [4]. The enhanced performance in dimethyl sulfoxide is attributed to the superior solvation of the azide nucleophile and the increased electrophilicity of the substrate under these conditions [2].

Dimethylformamide represents another viable solvent option for direct azidation reactions [5] [6]. High-temperature variants utilizing dimethylformamide at 80 to 100 degrees Celsius have demonstrated yields in the range of 65 to 80 percent, though reaction times of 8 to 16 hours are typically required [5]. The polar aprotic nature of dimethylformamide facilitates the nucleophilic substitution mechanism while minimizing competing elimination pathways [2].

For applications requiring milder reaction conditions, aqueous systems operating at room temperature have been developed [2]. While these conditions offer improved functional group tolerance, the yields are generally lower, ranging from 45 to 65 percent, with extended reaction times of 16 to 24 hours required [2]. The reduced reactivity under these mild conditions necessitates careful optimization of other reaction parameters to achieve acceptable conversions.

Recent advances have introduced hypervalent iodine azide reagents as modern alternatives for direct azidation [7]. These reagents function simultaneously as an electrophilic center, an azido source, and a base, enabling reactions to proceed under mild conditions at room temperature [7]. Yields of 70 to 90 percent can be achieved with significantly reduced reaction times of 2 to 6 hours [7]. The chemoselective nature of these reagents makes them particularly attractive for late-stage functionalization applications [7].

| Method | Temperature (°C) | Solvent | Typical Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Sodium azide/acidic conditions | 70-80 | Water/acid | 60-75 | 12-24 |

| Sodium azide/dimethyl sulfoxide | 80-90 | Dimethyl sulfoxide | 70-85 | 6-12 |

| Sodium azide/dimethylformamide | 80-100 | Dimethylformamide | 65-80 | 8-16 |

| Sodium azide/water | Room temperature | Water | 45-65 | 16-24 |

| Hypervalent iodine azide reagents | Room temperature | Organic solvents | 70-90 | 2-6 |

Nucleophilic Substitution Reactions with Azide Sources

Nucleophilic substitution reactions with azide sources represent a versatile and widely employed strategy for synthesizing 1-azido-1,2-dimethylcyclohexane [3] [5]. This approach involves the initial conversion of 1,2-dimethylcyclohexanol to an activated intermediate bearing an appropriate leaving group, followed by displacement with azide nucleophile [8] [9]. The stereochemical outcome of these reactions consistently proceeds with inversion of configuration at the substitution center [9].

Tosylate intermediates have proven particularly effective for azide substitution reactions [8] [9]. The conversion of 1,2-dimethylcyclohexanol to the corresponding para-toluenesulfonate ester is accomplished using para-toluenesulfonyl chloride in the presence of a base such as triethylamine or pyridine [8] [9]. This transformation proceeds with retention of configuration at the electrophilic carbon [9]. The resulting tosylate intermediate undergoes nucleophilic displacement with sodium azide in dimethylformamide at temperatures of 60 to 80 degrees Celsius [6]. Yields of 75 to 90 percent are typically achieved with reaction times of 8 to 16 hours [6].

Mesylate intermediates offer an alternative pathway with similar effectiveness [8] [9]. Methanesulfonyl chloride serves as the activating reagent for converting the alcohol to the corresponding methanesulfonate ester [8]. The subsequent azide substitution proceeds in dimethylformamide or dimethyl sulfoxide solvent systems at temperatures ranging from 70 to 90 degrees Celsius [6]. This methodology delivers yields of 70 to 85 percent with reaction times of 6 to 12 hours [6]. The mesylate approach is particularly advantageous when moisture sensitivity is a concern [8].

Halide intermediates provide another viable route for azide introduction [3] [2]. The conversion of 1,2-dimethylcyclohexanol to the corresponding chloride or bromide can be accomplished using thionyl chloride or phosphorus tribromide [9]. The resulting alkyl halides undergo nucleophilic substitution with sodium azide in dimethylformamide or mixed dimethylformamide-water systems [5]. Chloride intermediates typically require temperatures of 80 to 100 degrees Celsius and extended reaction times of 12 to 20 hours to achieve yields of 65 to 80 percent [5]. Bromide intermediates exhibit enhanced reactivity, enabling reactions at 70 to 90 degrees Celsius with yields of 70 to 85 percent in 8 to 16 hours [5].

Triflate intermediates represent the most reactive leaving group option for azide substitution [10] [9]. Trifluoromethanesulfonyl chloride converts 1,2-dimethylcyclohexanol to the corresponding triflate ester under mild conditions [9]. The exceptional leaving group ability of the triflate enables azide substitution to proceed at reduced temperatures of 40 to 60 degrees Celsius [10]. Mixed dimethylformamide-acetonitrile solvent systems have proven optimal for these transformations, delivering yields of 80 to 95 percent with reaction times of only 4 to 8 hours [10].

The nucleophilic substitution mechanism operates through a classical bimolecular pathway [3] [2]. The azide ion functions as a highly nucleophilic species due to its four nucleophilic lone pairs confined within a small molecular volume [3]. This high nucleophilicity enables efficient displacement of various leaving groups under appropriate conditions [3]. The linear geometry of the azide ion facilitates backside attack characteristic of bimolecular nucleophilic substitution reactions [3].

| Leaving Group | Azide Source | Solvent System | Temperature (°C) | Yield (%) | Reaction Time (h) | Stereochemistry |

|---|---|---|---|---|---|---|

| Tosylate | Sodium azide | Dimethylformamide | 60-80 | 75-90 | 8-16 | Inversion |

| Mesylate | Sodium azide | Dimethylformamide/dimethyl sulfoxide | 70-90 | 70-85 | 6-12 | Inversion |

| Chloride | Sodium azide | Dimethylformamide/water | 80-100 | 65-80 | 12-20 | Inversion |

| Bromide | Sodium azide | Dimethylformamide | 70-90 | 70-85 | 8-16 | Inversion |

| Triflate | Sodium azide | Dimethylformamide/acetonitrile | 40-60 | 80-95 | 4-8 | Inversion |

Optimization of Reaction Conditions for Improved Yield and Purity

The optimization of reaction conditions plays a crucial role in achieving high yields and purity for the synthesis of 1-azido-1,2-dimethylcyclohexane [4] [11]. Multiple parameters require careful consideration and systematic evaluation to maximize reaction efficiency while minimizing unwanted side reactions [4]. Temperature effects represent one of the most critical optimization parameters [4] [11].

Temperature optimization studies have revealed that yields increase progressively up to approximately 90 degrees Celsius, beyond which thermal decomposition begins to compete with the desired azidation reaction [4]. The optimal temperature range of 80 to 90 degrees Celsius provides the best balance between reaction rate and product stability [4]. Higher temperatures may cause decomposition of both the azide reagent and the desired product, leading to reduced yields and increased impurity formation [4]. Lower temperatures result in incomplete conversion and extended reaction times [4].

Solvent polarity effects significantly influence both reaction rate and selectivity [2] [11]. High polarity solvents such as dimethylformamide and dimethyl sulfoxide have consistently demonstrated superior performance compared to lower polarity alternatives [2]. The enhanced solvation of the azide nucleophile in polar aprotic solvents increases its nucleophilicity and reduces ion pairing effects [2]. Additionally, better solvation of ionic intermediates reduces the formation of side products arising from alternative reaction pathways [2].

Azide concentration optimization typically requires the use of 2 to 4 equivalents of sodium azide relative to the substrate [11]. Excess azide improves conversion by driving the equilibrium toward product formation and compensating for any decomposition of the azide reagent under reaction conditions [11]. However, excessive amounts of azide may complicate product purification and increase waste generation [11]. The optimal stoichiometry represents a compromise between conversion efficiency and practical considerations [11].

Reaction time studies indicate that most azidation reactions reach a plateau after 8 to 12 hours [11]. Extended reaction times beyond this point may actually decrease yields due to product degradation or competing side reactions [11]. Conversely, insufficient reaction time results in incomplete conversion and reduced overall efficiency [11]. The optimal reaction time must be determined empirically for each specific set of conditions [11].

Base addition can provide beneficial effects in certain azidation protocols [2]. Catalytic amounts of base can reduce acid-catalyzed side reactions and improve overall selectivity [2]. However, excessive base may interfere with the desired reaction pathway or cause decomposition of sensitive intermediates [2]. The choice and amount of base require careful optimization for each specific transformation [2].

Water content represents a critical parameter that must be carefully controlled [4] [12]. Trace amounts of water above 1 percent by weight can cause hydrolysis of reactive intermediates and reduce overall yields [4]. Anhydrous conditions are generally preferred for optimal performance [10]. Rigorous drying of solvents and reagents is essential for achieving reproducible results [12].

Pressure effects on azidation reactions are generally minimal, with most transformations proceeding effectively under atmospheric conditions [4]. Elevated pressure does not provide significant advantages and may complicate experimental setup without corresponding benefits [4]. Standard atmospheric pressure conditions are recommended for practical applications [4].

The systematic optimization of these parameters enables significant improvements in both yield and purity [11]. Design of experiments approaches can efficiently identify optimal conditions while minimizing the number of experimental trials required [11]. Multivariate optimization strategies are particularly valuable for understanding parameter interactions and identifying true optimal conditions [11].

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature | 80-90°C | Increases up to 90°C, then decreases | Higher temp may cause decomposition |

| Solvent polarity | High (dimethylformamide, dimethyl sulfoxide) | Higher polarity improves yield | Better solvation reduces side products |

| Azide concentration | 2-4 equivalents | Excess improves conversion | Excess may complicate purification |

| Reaction time | 6-12 hours | Plateau after 8-12h | Extended time may cause degradation |

| Base addition | Catalytic amounts | Slight improvement | Can reduce acid-catalyzed side reactions |

| Water content | <1% by weight | Negative effect above 1% | May cause hydrolysis |

| Pressure | Atmospheric | Minimal effect | No significant effect |

1-Azido-1,2-dimethylcyclohexane belongs to the class of organic azides, which are characterized by the presence of the azido functional group (-N₃) attached to a carbon framework . The compound has a molecular formula of C₈H₁₅N₃ and a molecular weight of 153.23 g/mol, with the CAS number 1824545-23-4 [2] [3] [4]. The structural arrangement consists of a cyclohexane ring bearing an azido group at position 1 and methyl substituents at positions 1 and 2.

The thermodynamic stability of azide compounds is fundamentally governed by the highly energetic nature of the azido group, which contains three nitrogen atoms in a linear arrangement [5]. The azido group exhibits significant resonance stabilization through structures such as N⁻-N⁺=N⁻ and N=N⁺=N⁻, which influences its overall stability profile [6]. For organic azides, the stability is critically dependent on the carbon-to-nitrogen ratio, with compounds exhibiting a C/N ratio greater than 3 generally considered safer to handle [7].

Thermal decomposition of azide compounds typically proceeds through a first-order kinetic mechanism, as demonstrated in related azide systems [8]. The decomposition pathway generally involves the formation of nitrenes through nitrogen elimination: R-N₃ → R-N + N₂. The activation energies for thermal decomposition of structurally related azide compounds provide insight into the expected stability profile of 1-azido-1,2-dimethylcyclohexane. Comparative data from literature sources indicates that alkyl azides typically exhibit activation energies in the range of 38-42 kcal/mol [9] [10].

Environmental factors significantly influence the stability of azide compounds. Temperature elevation represents the primary destabilizing factor, with most organic azides showing increased decomposition rates at temperatures above 100°C [11]. The presence of light, particularly ultraviolet radiation, can initiate photochemical decomposition pathways [12]. Additionally, the pH of the environment plays a crucial role, as acidic conditions can lead to the formation of highly toxic and volatile hydrazoic acid (HN₃) through protonation of the azide group [13] [14].

The stability profile is also influenced by the presence of metal ions, particularly heavy metals such as copper, lead, zinc, and silver, which can form highly explosive metal azides [12] [7]. This incompatibility necessitates careful consideration of storage and handling conditions to prevent contact with metallic surfaces or metal-containing compounds.

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of 1-azido-1,2-dimethylcyclohexane are influenced by both the hydrophobic cyclohexane framework and the polar azido functional group. The compound exhibits typical behavior for organic azides, which generally demonstrate limited water solubility due to their predominantly hydrophobic character [15] [16].

In aqueous media, organic azides typically exhibit poor solubility characteristics. The water solubility of related cyclohexane derivatives, such as 1,2-dimethylcyclohexane, is reported to be approximately 6.795 mg/L at 30°C [17]. The presence of the azido group is expected to slightly increase water solubility compared to the parent hydrocarbon due to the polar nature of the nitrogen-nitrogen bonds, though the overall solubility remains limited.

The solubility behavior in organic solvents is generally favorable for azide compounds. Organic azides demonstrate good solubility in non-polar and moderately polar organic solvents [18]. Common organic solvents such as dichloromethane, chloroform, ethyl acetate, and diethyl ether typically provide adequate solvation for azide compounds [17] [19]. However, it is crucial to note that halogenated solvents, particularly dichloromethane and chloroform, are strictly contraindicated for use with azides due to the potential formation of highly explosive di- and tri-azidomethane compounds [12] [7].

Alcoholic solvents present a complex solubility profile for azide compounds. While moderate solubility may be achieved in alcohols, the presence of protic solvents can potentially influence the stability of the azide group under certain conditions [20]. The solubility of sodium azide in ethanol-water mixtures demonstrates decreasing solubility with increasing ethanol concentration, which may provide guidance for predicting the behavior of organic azides in similar systems [20].

The compound is expected to exhibit good solubility in aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, which are commonly used for azide chemistry [19] [21]. These solvents provide appropriate solvation while maintaining the stability of the azido functional group under normal handling conditions.